4-(2-Mercaptoethyl)benzene-1,2-diol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10O2S |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
4-(2-sulfanylethyl)benzene-1,2-diol |
InChI |
InChI=1S/C8H10O2S/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,9-11H,3-4H2 |
InChI Key |
YBSGFJJODBOFAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCS)O)O |
Origin of Product |
United States |
Contextualization Within Catechol and Thiol Chemistry
The scientific interest in 4-(2-Mercaptoethyl)benzene-1,2-diol is deeply rooted in the well-established chemistries of its constituent parts: the catechol ring and the ethylthiol chain.
Catechols , which are 1,2-dihydroxybenzene derivatives, are prevalent in nature and are known for their potent antioxidant and redox activities. nih.govnih.gov They are key components in many biological systems and are found in polyphenols, flavonoids, and neurotransmitters like dopamine (B1211576). nih.govrsc.org The two adjacent hydroxyl groups on the aromatic ring give catechols the ability to chelate metals and participate in electron transfer reactions, making them a cornerstone of research in materials science, coordination chemistry, and pharmacology. usda.govmdpi.com
Thiols , organic compounds containing a sulfhydryl (-SH) group, are the sulfur analogs of alcohols. usbio.net They are recognized for their strong nucleophilicity and their role in redox processes within biological systems. researchgate.netmdpi.com The thiol group in the amino acid cysteine, for instance, is crucial for protein structure and function, participating in the formation of disulfide bonds. researchgate.net Thiol-containing compounds are also effective at scavenging reactive oxygen species and can form stable complexes with heavy metals. mdpi.com
The combination of these two functionalities in a single molecule, as seen in this compound, creates a compound with a rich and complex chemical profile.
Significance of Multifunctional Phenolic Thiol Structures in Scientific Inquiry
Methodologies for Chemical Synthesis
The synthesis of this compound can be approached through several strategic pathways, leveraging known transformations from readily available starting materials. These methods range from established multi-step sequences to more optimized and potentially greener alternatives.
Established Laboratory Protocols
Established methods for synthesizing this compound often involve multi-step procedures starting from precursors like hydroxytyrosol (B1673988) or dopamine. A common and logical approach involves the conversion of the hydroxyl group in hydroxytyrosol (4-(2-hydroxyethyl)benzene-1,2-diol) to a thiol group.
One such established protocol is the Mitsunobu reaction , a versatile method for converting alcohols to a variety of functional groups, including thiols, with inversion of stereochemistry. mdpi.comatlanchimpharma.commdpi.com This pathway would typically involve:
Protection of the Catechol: The catechol hydroxyl groups are first protected to prevent their interference in subsequent steps. Acetonide protection is a common and effective method for this purpose, offering stability to various reaction conditions and ease of removal. nih.govgoogle.com
Mitsunobu Reaction with Thioacetic Acid: The protected hydroxytyrosol is then subjected to a Mitsunobu reaction using thioacetic acid (CH₃COSH) in the presence of a phosphine (B1218219) reagent (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This step introduces a thioacetate (B1230152) group in place of the hydroxyl group.
Deprotection: The final step involves the removal of both the catechol protecting group and the acetyl group from the thioacetate to yield the desired this compound. This is typically achieved by acidic or basic hydrolysis.
An alternative established route could start from dopamine, a structurally related catecholamine. The amino group of dopamine can be converted to a thiol through various methods, although this is generally more complex than the conversion of a hydroxyl group.
Emerging Synthetic Strategies and Optimization
Emerging synthetic strategies focus on improving efficiency, reducing the number of steps, and employing more environmentally benign reagents. One promising approach involves the direct thiolation of a catechol precursor.
A potential one-pot synthesis could be envisioned starting from a protected catechol with a suitable leaving group on the ethyl side chain. For instance, starting with 4-(2-chloroethyl)benzene-1,2-diol, a direct nucleophilic substitution with a sulfur source like sodium hydrosulfide (B80085) (NaSH) could yield the target compound. However, careful optimization would be required to manage the reactivity of the catechol and prevent side reactions.
Enzymatic synthesis also presents a green and highly selective alternative. While not directly reported for this specific compound, laccase-catalyzed reactions have been shown to facilitate the coupling of catechols with thiols. nih.gov This could potentially be adapted for the synthesis of this compound or its derivatives.
| Starting Material | Key Transformation | Reagents | Potential Advantages | Potential Challenges |
| Hydroxytyrosol | Mitsunobu Reaction | PPh₃, DIAD, CH₃COSH | Well-established, predictable stereochemistry | Multi-step, requires protection/deprotection |
| 4-(2-chloroethyl)benzene-1,2-diol | Nucleophilic Substitution | NaSH | Potentially fewer steps | Risk of side reactions, requires careful control |
| Catechol | Michael Addition & Reduction | Acrolein, NaBH₄, Lawesson's reagent | Convergent synthesis | Multiple steps, potentially harsh reagents |
Derivatization and Structural Modification of this compound
The presence of both a thiol and a catechol group in this compound opens up a vast landscape for chemical derivatization, allowing for the fine-tuning of its properties for various applications.
Tailoring Thiol Reactivity
The thiol group is a highly versatile handle for a multitude of chemical transformations. Its nucleophilicity allows for reactions with a wide range of electrophiles.
Alkylation and Arylation: The thiol can be readily alkylated using alkyl halides or arylated using activated aryl halides. This allows for the introduction of various carbon-based substituents.
Thiol-Ene and Thiol-Yne "Click" Chemistry: The thiol group can participate in highly efficient and specific "click" reactions. The thiol-ene reaction involves the radical-mediated addition of the thiol to a double bond, while the thiol-yne reaction involves the addition to a triple bond. rsc.orgrsc.org These reactions are known for their high yields, mild conditions, and tolerance of various functional groups, making them ideal for creating complex molecular architectures.
Disulfide Formation: The thiol can be oxidized to form a disulfide bond. This can be a self-condensation to form a dimer or a reaction with another thiol to form a mixed disulfide. This reversible covalent bond is particularly relevant in biological systems.
Michael Addition: The thiolate anion is an excellent nucleophile for Michael addition reactions with α,β-unsaturated carbonyl compounds. This reaction forms a new carbon-sulfur bond and is a common strategy for bioconjugation.
| Reaction Type | Reagent Class | Product Type | Key Features |
| Alkylation | Alkyl Halides (R-X) | Thioethers (R-S-R') | Forms stable C-S bond |
| Thiol-Yne Click | Alkynes | Vinyl Sulfides | High efficiency, regioselective |
| Disulfide Formation | Oxidizing Agents (e.g., I₂) | Disulfides (R-S-S-R') | Reversible covalent bond |
| Michael Addition | α,β-Unsaturated Carbonyls | Thioether Adducts | Forms C-S bond under mild conditions |
Modulating Catechol Moiety Functionality
The catechol moiety also offers several avenues for derivatization, primarily through reactions of its hydroxyl groups.
Alkylation and Acylation: The hydroxyl groups of the catechol can be alkylated to form ethers or acylated to form esters. Selective mono- or di-alkylation/acylation can be achieved by carefully controlling the reaction conditions and the stoichiometry of the reagents. researchgate.net
Protection: As mentioned in the synthesis section, the catechol can be protected to allow for selective reactions on the thiol side chain. Common protecting groups include acetonides, silyl (B83357) ethers, and carbonates. nih.govgoogle.commdpi.com
Oxidation to Quinone: The catechol can be oxidized to the corresponding ortho-quinone. This is a key transformation as the resulting quinone is a highly reactive electrophile that can readily undergo nucleophilic attack, particularly by thiols. nih.govnih.govuiowa.edu
Metal Chelation: Catechols are excellent chelating agents for a variety of metal ions. This property can be exploited to create metal complexes with specific catalytic or material properties.
Mechanistic Studies of Chemical Reactivity
The chemical reactivity of this compound is dominated by the interplay between the catechol and thiol functional groups. A central aspect of this is the oxidation of the catechol to an ortho-quinone.
The oxidation of the catechol can be initiated by various means, including enzymatic (e.g., tyrosinase) or chemical oxidants, or even auto-oxidation in the presence of oxygen. The resulting o-quinone is a highly electrophilic species.
The thiol group, or more specifically the thiolate anion, is a soft nucleophile that readily attacks the electrophilic quinone ring. This reaction, a 1,4-conjugate addition (Michael addition), results in the formation of a new carbon-sulfur bond, leading to a thio-substituted catechol. acs.orgnih.gov
The mechanism of thiol addition to quinones has been the subject of computational studies, which have elucidated the various possible reaction pathways and the factors influencing the regioselectivity of the addition. researchgate.net The initial addition of the thiol to the quinone can be followed by further oxidation and addition cycles, potentially leading to polymerization or the formation of more complex structures.
Furthermore, the presence of the thiol group can influence the redox chemistry of the catechol. Thiols can act as reducing agents, potentially regenerating the catechol from the quinone, thus participating in a redox cycle. nih.gov The specific reaction conditions, such as pH and the presence of other nucleophiles or oxidants, will ultimately determine the final product distribution.
Oxidation Pathways and Quinone Formation
The catechol group of this compound is susceptible to oxidation, a reaction that can be initiated electrochemically or through chemical oxidants. This process leads to the formation of a highly reactive o-quinone derivative. The presence of the mercaptoethyl side chain introduces additional complexity to the oxidation process compared to simple catechols.
The initial oxidation step involves a two-electron, two-proton process, converting the catechol to the corresponding o-quinone. This quinone is a potent electrophile and can undergo further reactions. One significant intramolecular pathway is the cyclization reaction where the thiol group attacks the quinone ring, leading to the formation of a thia-containing heterocyclic system. The exact nature of the product can be influenced by the reaction conditions, such as pH and the presence of other nucleophiles.
In some instances, the oxidation can also involve the thiol group, potentially leading to the formation of disulfides, especially if the reaction conditions are not carefully controlled. The interplay between the oxidation of the catechol and the thiol group is a key area of study, as it dictates the final product distribution and the subsequent chemical properties of the resulting species.
Research has shown that similar catechol derivatives can be oxidized to their quinone forms. For instance, 4,5-dimethoxy-1,2-benzoquinone can be prepared from catechol through oxidation with lead oxide in methanol. nih.gov This resulting quinone can then be reduced to its hydroquinone (B1673460) form. nih.gov The reduction of the quinone back to the hydroquinone is a critical step in many biological and chemical processes, highlighting the reversible nature of this redox system. nih.gov
Table 1: Oxidation Reactions of Catechol Derivatives
| Reactant | Oxidizing Agent | Product | Reference |
| Catechol | Lead Oxide (PbO2) in Methanol | 4,5-dimethoxy-1,2-benzoquinone | nih.gov |
| 4,5-dimethoxy-1,2-benzoquinone | Sodium Dithionite | 4,5-dimethoxy-1,2-benzenediol | nih.gov |
Nucleophilic Addition Reactions Involving the Thiol Group
The thiol group of this compound is a potent nucleophile and can readily participate in a variety of nucleophilic addition reactions. bham.ac.uk This reactivity is fundamental to its use in bioconjugation and materials science. The most prominent of these reactions is the thiol-ene "click" reaction, which involves the addition of the thiol across a carbon-carbon double bond (an ene). wikipedia.orgnih.gov
This reaction can proceed via two primary mechanisms: a radical-mediated pathway or a Michael addition pathway. wikipedia.org
Radical Thiol-Ene Addition: This pathway is typically initiated by light or a radical initiator. wikipedia.orgnih.gov A thiyl radical is formed, which then adds to an alkene in an anti-Markovnikov fashion to generate a carbon-centered radical. wikipedia.orgnih.gov This radical then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the thioether product. nih.gov This method is highly efficient and exhibits excellent functional group tolerance. nih.gov
Nucleophilic Thiol-Michael Addition: This reaction is a conjugate addition of the thiolate anion to an electron-deficient alkene, such as an acrylate (B77674) or maleimide. researchgate.netnih.gov The reaction is typically catalyzed by a base or a nucleophile, which deprotonates the thiol to form the more nucleophilic thiolate. researchgate.net This pathway is highly efficient for creating carbon-sulfur bonds under mild conditions. researchgate.net
The choice of reaction conditions, including the nature of the ene, the presence of catalysts or initiators, and the solvent, can significantly influence the outcome and efficiency of the nucleophilic addition. bham.ac.uk
Table 2: Examples of Nucleophilic Addition Reactions with Thiols
| Thiol Reactant | Ene Reactant | Reaction Type | Key Features | Reference(s) |
| Generic Thiol (R-SH) | Alkene (e.g., norbornene) | Radical Thiol-Ene | Photoinitiated, high yield, anti-Markovnikov addition | wikipedia.orgnih.gov |
| Generic Thiol (R-SH) | Acrylate, Maleimide | Thiol-Michael Addition | Base or nucleophile catalyzed, conjugate addition | researchgate.netnih.gov |
Polymerization Mechanisms and Oligomerization
The bifunctional nature of this compound, possessing both a catechol and a thiol group, allows it to act as a monomer in polymerization and oligomerization reactions. These processes can lead to the formation of a diverse range of polymeric materials with unique properties.
Polymerization via Thiol-Ene Chemistry: The thiol-ene reaction provides a robust method for the polymerization of this compound with multi-ene crosslinkers. wikipedia.orgnih.gov This can proceed through either a step-growth mechanism, where the thiol and ene groups react to form a linear or branched polymer, or a chain-growth mechanism, where the carbon-centered radical intermediate can initiate the polymerization of the ene monomer. wikipedia.org The resulting polymers often form homogeneous networks. wikipedia.org
Oxidative Polymerization: The catechol moiety can undergo oxidative polymerization. Under oxidative conditions, the initially formed o-quinone can react with other molecules of this compound. This can involve the nucleophilic attack of a thiol or another catechol group onto the electrophilic quinone ring, leading to the formation of oligomers and polymers. The structure of these polymers can be complex, containing both ether and thioether linkages.
The interplay between these different polymerization pathways allows for the synthesis of polymers with tailored properties. For example, the thiol-ene polymerization can be used to create well-defined polymer networks, while oxidative polymerization can lead to the formation of adhesive and coating materials. The ability of the catechol groups to chelate with metal ions can also be exploited to create crosslinked and self-healing materials.
Table 3: Polymerization Approaches Involving Thiol and Catechol Functionalities
| Polymerization Method | Monomers | Resulting Linkages | Key Characteristics | Reference(s) |
| Thiol-Ene Polymerization | This compound and multi-ene crosslinkers | Thioether | Forms homogeneous polymer networks, can be photoinitiated | wikipedia.orgnih.gov |
| Oxidative Polymerization | This compound | Ether, Thioether, C-C | Can form complex, adhesive polymers | nih.gov |
Advanced Analytical and Spectroscopic Characterization of 4 2 Mercaptoethyl Benzene 1,2 Diol and Its Derivatives
Vibrational Spectroscopy Applications (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. For 4-(2-mercaptoethyl)benzene-1,2-diol, these methods can confirm the presence of the hydroxyl (O-H), thiol (S-H), aromatic (C=C), and alkyl (C-H) functionalities.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. The O-H stretching vibrations of the catechol's hydroxyl groups typically appear as a broad, strong band in the region of 3200-3500 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. libretexts.orglibretexts.orgyoutube.com The C-O stretching of the phenol (B47542) groups would be observed around 1200-1260 cm⁻¹. youtube.com The presence of the thiol group is indicated by a weak S-H stretching band near 2550 cm⁻¹. mdpi.com Aromatic C=C ring stretching vibrations are expected in the 1450-1615 cm⁻¹ range, while C-H stretching from the aromatic ring and the ethyl side chain will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. nih.gov
Raman Spectroscopy: Raman spectroscopy offers complementary information. Aromatic ring-breathing modes are typically strong in Raman spectra. nih.gov For catechols, characteristic bands appear around 1334 cm⁻¹ and 1553 cm⁻¹, corresponding to the aromatic rings. researchgate.net The S-H stretch, while weak in FT-IR, can also be observed in the Raman spectrum. Surface-Enhanced Raman Scattering (SERS) can be particularly useful for enhancing the weak signals from thiol-containing aromatic compounds, providing insights into their orientation on metallic surfaces. nih.gov
Expected Vibrational Frequencies for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Reference |
| O-H Stretch (H-bonded) | 3200 - 3500 (Broad) | FT-IR | libretexts.orglibretexts.orgyoutube.com |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman | nih.gov |
| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, Raman | nih.gov |
| S-H Stretch | ~2550 (Weak) | FT-IR, Raman | mdpi.com |
| Aromatic C=C Stretch | 1450 - 1615 | FT-IR, Raman | nih.gov |
| C-O Stretch (Phenolic) | 1200 - 1260 | FT-IR | youtube.com |
| Aromatic Ring Bending | 791 - 1602 | Raman | researchgate.net |
Nuclear Magnetic Resonance Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the aromatic protons on the catechol ring are expected to appear in the 6.5-7.0 ppm range. The specific splitting pattern (e.g., doublet, doublet of doublets) will depend on the substitution pattern. The protons of the ethyl group (-CH₂CH₂-) would likely appear as two distinct triplets. The methylene (B1212753) group attached to the sulfur atom (S-CH₂) would be shifted downfield compared to the one attached to the aromatic ring (Ar-CH₂). The phenolic hydroxyl protons (Ar-OH) typically show a broad singlet between 4-8 ppm, and the thiol proton (S-H) would appear as a triplet (due to coupling with the adjacent CH₂) in the 1-2 ppm range. The exact chemical shifts can be influenced by the solvent and concentration. libretexts.orglibretexts.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each carbon atom. The carbons of the benzene (B151609) ring will resonate in the aromatic region (110-160 ppm), with the carbons bearing the hydroxyl groups being the most deshielded (further downfield). nih.gov The two carbons of the ethyl side chain will appear in the aliphatic region (20-40 ppm). Computational methods, such as Density Functional Theory (DFT), can be employed to predict ¹H and ¹³C chemical shifts with high accuracy, aiding in spectral assignment. nih.govmdpi.com
Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Reference |
| Aromatic CH | 6.5 - 7.0 | 115 - 125 | libretexts.org |
| Ar-C-OH | - | 140 - 150 | nih.gov |
| Ar-C-CH₂ | - | 130 - 135 | nih.gov |
| Ar-CH₂ | ~2.8 (triplet) | ~38 | nih.govmdpi.com |
| S-CH₂ | ~2.6 (triplet) | ~28 | nih.govmdpi.com |
| Ar-OH | 4.0 - 8.0 (broad s) | - | libretexts.org |
| S-H | 1.0 - 2.0 (triplet) | - | mdpi.com |
Mass Spectrometry for Identification and Quantification
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.
The fragmentation pattern in electron ionization (EI-MS) would likely involve characteristic losses. Alpha-cleavage, the breaking of the C-C bond adjacent to the sulfur atom or the aromatic ring, is a common fragmentation pathway for thiols and aromatic compounds. libretexts.orgwhitman.edu This could lead to fragments corresponding to the loss of the ethylthiol group or parts of it. The stable aromatic ring often results in a strong molecular ion peak. libretexts.org Fragmentation of the catechol ring itself may involve the loss of carbon monoxide (CO) or a formyl radical (HCO•), which is characteristic of phenols. libretexts.org In the case of peptides modified with thiol-reactive probes, the presence of a fixed charge can influence the fragmentation patterns observed in tandem mass spectrometry (MS/MS). nih.gov
Expected Key Fragments in Mass Spectrometry:
| Fragment Ion | Description | Expected m/z | Reference |
| [M]⁺ | Molecular Ion | 170 | |
| [M - H₂O]⁺ | Loss of water | 152 | libretexts.org |
| [M - C₂H₄S]⁺ | Loss of thioethylene | 110 | whitman.edu |
| [C₆H₅O₂]⁺ | Catechol fragment | 109 | researchgate.net |
| [C₇H₇S]⁺ | Benzylthiol-like fragment | 123 | whitman.edu |
Chromatographic Separation Techniques (GC-MS, LC-MS)
Chromatographic techniques are essential for separating this compound from complex mixtures before its detection and quantification by mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the polar hydroxyl groups, this compound may require derivatization (e.g., silylation) to increase its volatility and thermal stability for GC-MS analysis. Without derivatization, the compound might exhibit poor peak shape or decompose in the hot injector or column.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is generally the preferred method for analyzing polar, non-volatile compounds like phenols. mdpi.comnih.gov Reversed-phase high-performance liquid chromatography (HPLC) is well-suited for this purpose. A C18 or a Phenyl-Hexyl column could be used for separation. nih.govprotocols.io The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency in the mass spectrometer. nih.gov LC coupled with tandem mass spectrometry (LC-MS/MS) using modes like multiple reaction monitoring (MRM) provides high selectivity and sensitivity for quantification in complex samples. mdpi.com
Typical LC-MS Parameters:
| Parameter | Typical Condition | Reference |
| Column | Reversed-phase C18 or Phenyl-Hexyl (e.g., 250 mm x 4.6 mm, 5 µm) | nih.govprotocols.io |
| Mobile Phase A | Water with 0.1% Formic Acid | nih.gov |
| Mobile Phase B | Acetonitrile or Methanol | nih.gov |
| Flow Rate | 0.3 - 0.5 mL/min | nih.govprotocols.io |
| Detection | ESI-MS/MS (Negative or Positive Ion Mode) | nih.gov |
| Injection Volume | 5 µL | nih.gov |
Electrochemical Characterization Methods
The electrochemical behavior of this compound can be investigated using techniques like cyclic voltammetry (CV). The presence of both a catechol and a thiol group makes this molecule electrochemically active.
The catechol moiety is known to undergo a reversible two-electron, two-proton oxidation to form the corresponding o-quinone. nih.gov This process typically results in a well-defined pair of redox peaks in a cyclic voltammogram. The thiol group can also be oxidized, usually irreversibly, at a different potential to form a disulfide or other oxidation products. The electrochemical response can be studied using various electrode materials, such as glassy carbon or modified electrodes, which can enhance sensitivity and selectivity. nih.gov The electrochemical characterization of catechol has been studied in the context of bioremediation and biosensor development. nih.gov The study of the electrochemical behavior of this compound can provide insights into its redox properties and potential applications in sensors or as an antioxidant.
Computational and Theoretical Studies on 4 2 Mercaptoethyl Benzene 1,2 Diol
Quantum Chemical Descriptors and Electronic Structure Analysis (HOMO-LUMO)
Quantum chemical calculations are instrumental in understanding the electronic properties of a molecule. Descriptors such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability.
For a molecule like 4-(2-Mercaptoethyl)benzene-1,2-diol, the catechol ring and the sulfur atom of the mercapto group would be the primary sites for electron donation, thus contributing significantly to the HOMO. The aromatic ring system would be the main contributor to the LUMO. A smaller HOMO-LUMO gap would suggest higher reactivity.
In a study on the related compound dopamine (B1211576), HOMO-LUMO analysis suggested the existence of charge transfer within the molecule, a property that supports its pharmacological activity. researchgate.net
Prediction of Acid-Base Properties (pKa Estimation)
The acid-base properties of a molecule are quantified by its pKa value(s). For this compound, there are three acidic protons: two on the hydroxyl groups of the catechol moiety and one on the thiol group. Computational methods can be employed to estimate the pKa values of these protons.
Generally, the hydroxyl protons of the catechol group would be expected to have pKa values in the range of phenols, while the thiol proton would have a pKa characteristic of mercaptans. The electronic environment of the benzene (B151609) ring and the ethyl linker would influence these values. It is important to note that without specific calculations, any stated pKa values would be an estimation.
Molecular Modeling and Docking Simulations of Molecular Interactions
Molecular modeling and docking simulations are powerful tools used to predict how a molecule might interact with a biological target, such as a protein receptor or an enzyme. These simulations can provide insights into the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the molecule within the binding site.
For a molecule like this compound, the catechol group could form hydrogen bonds with polar amino acid residues, and the aromatic ring could engage in π-π stacking interactions. The mercaptoethyl side chain could also participate in various interactions depending on the topology of the binding pocket.
Investigation of Intermolecular Forces and Solvent Effects
The behavior of a molecule is significantly influenced by its interactions with surrounding molecules (intermolecular forces) and the solvent in which it is dissolved. Computational studies can model these effects.
For this compound, the hydroxyl and thiol groups are capable of forming strong hydrogen bonds with polar solvents like water. The benzene ring can participate in van der Waals forces and potentially π-π interactions with other aromatic molecules. Solvent effects can influence the conformation of the molecule and its electronic properties.
For example, a study on dopamine isomers in different solvents (water and ethanol) showed that intramolecular interactions are elongated and weakened in solution. researchgate.net The HOMO-LUMO energy gap also indicated higher stability for certain forms of dopamine in these solvents. researchgate.net
Future Research Directions and Unexplored Avenues for 4 2 Mercaptoethyl Benzene 1,2 Diol
Novel Synthetic Methodologies and Sustainable Production
Current synthetic routes to 4-(2-Mercaptoethyl)benzene-1,2-diol are not widely documented in publicly available literature, indicating a need for the development of efficient and sustainable production methods. Future research in this area could focus on several key aspects:
Green Chemistry Approaches: Exploration of biocatalytic methods, such as using engineered enzymes or whole-cell systems, could offer an environmentally benign alternative to traditional chemical synthesis. nih.govwur.nlresearchgate.net These methods often proceed under mild conditions and can exhibit high selectivity, reducing the need for protecting groups and minimizing waste.
Flow Chemistry Synthesis: Continuous flow reactors could provide a scalable and highly controlled method for the synthesis of this compound. This technology offers advantages in terms of reaction time, safety, and process optimization.
Renewable Feedstocks: Investigating synthetic pathways that utilize renewable starting materials derived from biomass would align with the growing demand for sustainable chemical production. nih.govmdpi.com
| Potential Synthetic Approach | Advantages | Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. wur.nlresearchgate.net | Enzyme discovery and engineering, whole-cell catalyst development. nih.gov |
| Flow Chemistry | Scalability, improved safety, precise process control. | Reactor design, optimization of reaction parameters. |
| Renewable Feedstocks | Sustainability, reduced reliance on fossil fuels. nih.govmdpi.com | Development of synthetic routes from bio-based precursors. |
Advanced Functional Materials Design
The unique combination of a catechol moiety, known for its strong adhesive properties and ability to chelate metals, and a thiol group, which can form disulfide bonds and react with various functional groups, makes this compound a prime candidate for the design of advanced functional materials.
Biomimetic Adhesives and Coatings: Inspired by the adhesive proteins of marine mussels, which are rich in catechol derivatives, this compound could be a key monomer in the development of novel underwater adhesives and coatings. nih.govrsc.orgnih.govrsc.orgresearchgate.net The thiol group could provide an additional cross-linking mechanism, potentially enhancing the cohesive strength and durability of the material.
Self-Healing Polymers: The reversible nature of disulfide bonds formed by the oxidation of thiols could be exploited to create self-healing polymers. Incorporation of this compound into a polymer network could impart the ability to repair damage upon exposure to an appropriate stimulus.
Functionalized Nanoparticles: The catechol and thiol groups can serve as anchor points for grafting onto the surface of nanoparticles, such as titanium dioxide and iron oxide. unive.it This surface modification could be used to tune the properties of the nanoparticles for applications in catalysis, sensing, and drug delivery.
| Material Application | Key Functional Groups | Potential Properties |
| Biomimetic Adhesives | Catechol, Thiol | Strong underwater adhesion, enhanced cohesive strength. nih.govnih.govresearchgate.net |
| Self-Healing Polymers | Thiol (Disulfide Bonds) | Reversible cross-linking, autonomous repair. |
| Functionalized Nanoparticles | Catechol, Thiol | Surface modification, targeted delivery, catalytic activity. unive.it |
Deeper Elucidation of Biological Mechanisms (In Vitro)
While the biological activities of many catechol derivatives have been studied, the specific effects of this compound are largely unknown. In vitro studies are essential to understand its potential as a bioactive molecule.
Antioxidant and Radical Scavenging Activity: Catechols are known for their antioxidant properties. nih.govnih.govmdpi.com Investigating the ability of this compound to scavenge free radicals and protect cells from oxidative stress would be a crucial first step. The presence of the thiol group may contribute to its antioxidant capacity.
Enzyme Inhibition Studies: The catechol and thiol moieties can interact with the active sites of various enzymes. Screening this compound against a panel of enzymes, such as oxidoreductases and proteases, could reveal potential therapeutic targets.
Cytotoxicity and Biocompatibility: Assessing the toxicity of the compound on various cell lines is a prerequisite for any potential biomedical application. unive.itmdpi.com Understanding its biocompatibility will be critical for its use in areas like tissue engineering and drug delivery.
Integration with Emerging Technologies
The unique chemical properties of this compound make it a promising candidate for integration with several emerging technologies.
3D Printing and Bio-inks: The development of functional hydrogels containing this compound could lead to the creation of novel bio-inks for 3D printing of tissue scaffolds. The adhesive properties of the catechol group could promote cell attachment and proliferation.
Sensors and Biosensors: The ability of the catechol group to interact with metal ions and the redox activity of both the catechol and thiol groups could be harnessed to develop electrochemical sensors for the detection of specific analytes.
Molecular Electronics: The conductive properties of molecules containing aromatic and thiol groups are of interest in the field of molecular electronics. Investigating the electron transport properties of this compound could open up possibilities for its use in nanoscale electronic devices.
Q & A
Q. What are the common synthetic routes for 4-(2-Mercaptoethyl)benzene-1,2-diol, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves functionalizing a benzene-1,2-diol core with a mercaptoethyl group. Key steps include:
- Thiol-ene coupling : Reacting 1,2-dihydroxybenzene derivatives with thiol-containing precursors under radical initiators (e.g., AIBN) in inert atmospheres.
- Protection-deprotection strategies : Using acetyl or tert-butyldimethylsilyl (TBS) groups to protect hydroxyl groups during alkylation, followed by deprotection with acid/base.
Critical Parameters : - Temperature : Higher temperatures (>80°C) may degrade thiol groups, reducing yield .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency but may require rigorous drying to avoid hydrolysis .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
Methodological Answer:
- 1H NMR : Identify aromatic protons (δ 6.6–7.2 ppm, split into doublets due to vicinal coupling) and the mercaptoethyl chain (δ 2.8–3.2 ppm for –CH2–S–). Thiol protons (δ ~1.5 ppm) may appear as broad singlets but are often absent due to exchange .
- IR : Confirm O–H (3200–3500 cm⁻¹) and S–H (2550–2600 cm⁻¹) stretches. Disappearance of S–H after derivatization (e.g., with Ellman’s reagent) validates reactivity .
- HRMS : Match the molecular ion peak (e.g., [M+H]+ at m/z 200.0485) with theoretical values, ensuring <5 ppm error .
Q. What stability challenges arise when handling this compound, and how are they mitigated?
Methodological Answer:
- Oxidation : The thiol group is prone to oxidation, forming disulfide bridges. Store under nitrogen/argon at –20°C with antioxidants (e.g., BHT) .
- pH sensitivity : Protonation of hydroxyl groups (pKa ~9–10) affects solubility. Buffered solutions (pH 6–8) are recommended for aqueous studies .
Advanced Research Questions
Q. How can factorial design optimize reaction parameters for synthesizing this compound?
Methodological Answer: A 2³ factorial design evaluates three factors (temperature, catalyst loading, solvent polarity) at two levels:
- Factors/Levels :
- Temperature: 60°C (low), 80°C (high).
- Catalyst: 1 mol% (low), 3 mol% (high).
- Solvent: THF (low polarity), DMF (high polarity).
- Response Variables : Yield, purity (HPLC).
- Analysis : ANOVA identifies significant interactions (e.g., high catalyst + DMF improves yield by 15% but reduces purity due byproduct formation) .
Q. How do researchers resolve discrepancies between theoretical predictions and experimental data in the compound’s reactivity?
Methodological Answer:
- Case Study : DFT calculations predict nucleophilic attack at the para position, but experiments show ortho preference.
- Resolution :
Q. What advanced separation techniques are suitable for purifying this compound from complex mixtures?
Methodological Answer:
- Hydrophilic Interaction Chromatography (HILIC) : Effective for polar analytes. Use a silica column with acetonitrile/water gradients (70:30 to 50:50) and 0.1% formic acid .
- Membrane filtration : Nanofiltration (MWCO 300 Da) removes smaller impurities (e.g., unreacted thiols) without degrading the product .
Q. How is this compound utilized in pharmacological studies, and what assays validate its activity?
Methodological Answer:
Q. What computational methods model the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to enzyme active sites (e.g., tyrosinase). Validate poses with MD simulations (100 ns) to assess stability (RMSD <2 Å) .
- QSAR : Derive predictive models using descriptors like logP, HOMO-LUMO gap, and polar surface area (PSA). Cross-validate with leave-one-out (LOO) methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
